Bicyclo[3.2.0]hept-2-en-6-one
Description
Properties
IUPAC Name |
bicyclo[3.2.0]hept-2-en-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c8-7-4-5-2-1-3-6(5)7/h1-2,5-6H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLLHUHPGPKRBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10304884 | |
| Record name | Bicyclo[3.2.0]hept-2-en-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10304884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13173-09-6, 71155-05-0 | |
| Record name | 13173-09-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167981 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bicyclo[3.2.0]hept-2-en-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10304884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-(1R,5S)-cis-Bicyclo[3.2.0]hept-2-en-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (�±)-cis-Bicyclo[3.2.0]hept-2-en-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Bicyclo[3.2.0]hept-2-en-6-one can be synthesized through several methods. One common approach involves the reduction of this compound precursors using selective reducing agents. For example, the reduction of ketone precursors with L-Selectride followed by acetylation yields the desired compound . Another method involves the enzymatic resolution of racemic bicyclo[3.2.0]hept-2-en-6-yl acetate using lipases from microorganisms such as Pseudomonas fluorescens .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemoenzymatic processes. These processes utilize enzymatic resolution techniques to obtain high enantiomeric excess of the desired compound. The use of lipases and other biocatalysts ensures efficient and selective production .
Chemical Reactions Analysis
Types of Reactions: Bicyclo[3.2.0]hept-2-en-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the Baeyer-Villiger oxidation, which converts the ketone to a lactone using peracids . This reaction is highly enantioselective and is widely studied for its applications in asymmetric synthesis.
Common Reagents and Conditions:
Oxidation: Baeyer-Villiger oxidation using peracids such as m-chloroperbenzoic acid.
Reduction: Reduction using selective reducing agents like L-Selectride.
Substitution: Electrophilic bromination using bromine in solvents capable of addition across the activated carbonyl group.
Major Products:
Oxidation: Formation of lactones.
Reduction: Formation of alcohols.
Substitution: Formation of brominated derivatives.
Scientific Research Applications
Bicyclo[3.2.0]hept-2-en-6-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of bicyclo[3.2.0]hept-2-en-6-one involves its reactivity due to the strained ring system. The compound readily undergoes ring-opening reactions, which are facilitated by the release of ring strain. For example, the Baeyer-Villiger oxidation involves the formation of a peracid intermediate, which undergoes a concerted rearrangement to form the lactone product . The molecular targets and pathways involved in these reactions are primarily related to the activation of the carbonyl group and the subsequent nucleophilic attack.
Comparison with Similar Compounds
Enzymatic Reactivity: BVMOs and ADHs
Baeyer-Villiger Monooxygenases (BVMOs)
- Regiodivergence: Cyclohexanone monooxygenase (CHMO) converts (1R,5S)-enantiomers to "normal" lactones and (1S,5R)-enantiomers to "abnormal" lactones with >98% e.e. .
- Enzyme Efficiency : Thermocrispum municipale CHMO (TmCHMO) exhibits lower Kₘ (higher affinity) for bicyclo[3.2.0]hept-2-en-6-one than Acinetobacter CHMO (AcCHMO), though kcat values are comparable .
- Scale-Up : Recombinant E. coli expressing CHMO achieves 85–90% yield in 50 L bioreactors using resin-based in situ product removal .
Table 2: BVMO-Catalyzed Oxidation Outcomes
| Substrate | Enzyme Source | Conversion (%) | e.e. (%) | Reference |
|---|---|---|---|---|
| This compound | Acinetobacter CHMO | 85–90 | >98 | |
| 7,7-Dichloro derivative | CHMORhodo | 72 | 99 |
Alcohol Dehydrogenases (ADHs)
- Stereoselectivity : Bakers’ yeast reduces racemic this compound to a 2.2:1 mixture of (6S)-endo- and (6S)-exo-alcohols, while Curvularia lunata produces only (6S)-endo-alcohol .
- Cofactor Recycling : Immobilized ADHs (e.g., HLADH on Eupergit-C) maintain 80–95% e.e. for halogenated alcohols but require NADH regeneration systems .
Chemical Reactivity and Stability
- Acid-Catalyzed Rearrangements: In FSO₃H, this compound rearranges to 1-acetylcyclopentadiene, unlike bicyclo[3.2.0]heptan-6-one, which forms cyclohept-2-enone .
- Thermal Stability : Derivatives like 1,4-dimethylbicyclo[3.2.0]hept-3-en-6-one are stable under reflux conditions, enabling multi-step syntheses .
Biological Activity
Bicyclo[3.2.0]hept-2-en-6-one is an organic compound notable for its unique bicyclic structure and significant biological activity. This article delves into its biological properties, mechanisms of action, and applications in medicinal chemistry, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound (C7H8O) features a strained ring system composed of a cyclopentene and a cyclopropane ring. This structural arrangement contributes to its reactivity, making it a valuable intermediate in organic synthesis, particularly in the production of various derivatives, including chalcones .
The primary biological activity of this compound is linked to its role as a substrate in the Baeyer-Villiger oxidation , a reaction that converts ketones into lactones using peracids. This transformation is crucial for synthesizing optically active compounds and has implications in drug development .
Target Enzymes
The compound interacts with specific enzymes, primarily those involved in oxidative transformations, such as monooxygenases and hydrolases. These enzymes are often sourced from extremophiles, which are microorganisms adapted to extreme environments, enhancing the compound's utility in biocatalytic processes .
Biological Applications
- Chalcone Derivatives Production :
-
Bioreduction Studies :
- Research has demonstrated the compound's potential for bioreduction using various yeast and fungal strains. For instance, baker's yeast can reduce this compound to produce optically active alcohols with high enantiomeric purity, which are essential for synthesizing bioactive prostaglandins like PGE2 and PGF2α .
Case Study 1: Enantioselective Bioreduction
A study investigated the use of baker's yeast for the reduction of racemic this compound, yielding two alcohols in a ratio that shifted over time from 3:7 to 3:2 (exo:endo) as incubation progressed. This finding highlights the dynamic nature of enzymatic reactions and the importance of optimizing conditions for desired outcomes .
Case Study 2: Extremophile Enzyme Analysis
The compound was also employed to analyze extremophile enzymes from microorganisms isolated from deep-sea environments, demonstrating its versatility in studying biochemical pathways under extreme conditions. The results indicated that these enzymes could efficiently catalyze reactions involving this compound, further validating its role in biocatalysis .
Research Findings Summary Table
| Study | Findings | Relevance |
|---|---|---|
| Enantioselective Bioreduction | Baker's yeast reduced this compound to optically active alcohols in varying ratios over time | Supports synthesis of biologically active compounds |
| Extremophile Enzyme Analysis | Efficient catalysis by extremophiles at high temperatures | Demonstrates utility in harsh environmental conditions |
Pharmacokinetics and Safety
This compound exhibits favorable pharmacokinetic properties due to its liquid form and potential solubility in various solvents, making it suitable for pharmaceutical applications. However, it is sensitive to air and incompatible with strong oxidizing agents, necessitating careful handling during synthesis and application .
Q & A
Basic Research Questions
Q. How can researchers synthesize bicyclo[3.2.0]hept-2-en-6-one, and what are the critical steps to ensure purity?
- Methodology : The compound is synthesized via Zn-mediated dehalogenation of 7,7-dichlorothis compound in glacial acetic acid at 70°C. Post-synthesis, purity is confirmed by TLC, IR (C=O stretch at 1778 cm⁻¹), and ¹H-NMR (δ 5.80 ppm for olefinic protons) . Derivatives like 7-benzylidenebicyclo[3.2.0]hept-2-en-6-ones are synthesized via acid-catalyzed condensation with substituted benzaldehydes .
Q. What enzymatic systems are effective for stereoselective reduction of rac-bicyclo[3.2.0]hept-2-en-6-one?
- Methodology :
- TBADH (Thermoanaerobacter brockii alcohol dehydrogenase) with NADPH and propane-2-ol as a co-substrate achieves >95% ee for the (+) enantiomer .
- Baker’s yeast reduces the ketone to enantiomeric bromohydrins (2a and 2b) via non-enantiospecific substrate recognition but enantioselective product formation .
Q. Which analytical techniques are essential for characterizing this compound derivatives?
- Methodology :
- Chiral GC for determining ee% of oxidation products (e.g., lactones) .
- ¹H-NMR to confirm regioselectivity in Baeyer-Villiger oxidations (e.g., distinguishing 2-oxa vs. 3-oxa lactones) .
- IR spectroscopy to monitor carbonyl group transformations .
Advanced Research Questions
Q. How do different BVMOs (Baeyer-Villiger Monooxygenases) influence regioselectivity during this compound oxidation?
- Methodology :
- TmCHMO (Thermocrispum municipale CHMO) and CbFMO (Caldalkalibacillus flavithermus FMO) predominantly form (1S,5R)-2-oxabicyclo[3.3.0]oct-6-en-3-one (80% ee) and (1R,5S)-3-oxabicyclo[3.3.0]oct-6-en-2-one (99% ee) .
- BVMOAf1 produces a 1:1 ratio of 2-oxa and 3-oxa lactones under standard conditions, but regioselectivity shifts with cofactor optimization (NADPH vs. NADH) .
Q. Why do cofactor systems (NADH vs. NADPH) yield divergent conversion rates and stereochemical outcomes?
- Methodology :
- CbFMO achieves full substrate conversion with NADPH but only 13–30% with NADH. NADPH stabilizes the enzyme’s active site, enhancing catalytic efficiency .
- HLADH (Horse Liver Alcohol Dehydrogenase) coupled with ethanol (NADH co-substrate) results in <10% ee due to poor stereochemical control .
Q. How can computational modeling resolve contradictions in enzyme activity data across studies?
- Methodology :
- Docking simulations predict substrate orientation in BVMO active sites, explaining regioselectivity differences (e.g., BVMOAf1 vs. TmCHMO) .
- MD (Molecular Dynamics) simulations analyze cofactor binding stability (NADPH vs. NADH) to rationalize conversion rate disparities .
Q. What strategies address low product yields in MCPBA-mediated oxidations of this compound?
- Methodology :
- Switching to 2,5-DKCMO improves optical purity (89–100% ee) but reduces yield (43–57%). Optimizing stoichiometry and reaction time balances yield and selectivity .
- Enzyme engineering (e.g., directed evolution of BVMOs) enhances thermostability and cofactor affinity for scalable applications .
Guidance for Experimental Design
- PICO Framework : Use Population (substrate), Intervention (enzyme/cofactor), Comparison (alternative catalysts), and Outcome (ee%, yield) to structure hypotheses .
- Contradiction Analysis : Replicate studies with standardized conditions (pH, temperature) to isolate variables causing divergent results (e.g., NADH vs. NADPH efficiency) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
